molecular formula C10H9N B1252537 1H-1-benzazepine

1H-1-benzazepine

カタログ番号: B1252537
分子量: 143.18 g/mol
InChIキー: DQFQCHIDRBIESA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzazepine is a mancude organic heterobicyclic parent, a benzazepine and a polycyclic heteroarene.

科学的研究の応用

Pharmacological Applications

1H-1-benzazepine derivatives have been extensively studied for their pharmacological properties, particularly as antagonists at neurotransmitter receptors.

NMDA Receptor Antagonism

Several analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione have been synthesized and evaluated for their activity at N-methyl-D-aspartate (NMDA) receptors. These compounds demonstrate significant potency as NMDA receptor antagonists, which are crucial in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases. For instance, the 8-methyl and 8-chloro derivatives exhibited IC50 values in the low nanomolar range, indicating high receptor affinity .

Dopamine Receptor Modulation

Compounds like 7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine have been identified as selective dopamine D-1 receptor antagonists. Studies indicate that the interaction between the phenyl substituent and the receptor is mediated by electrostatic forces, highlighting the significance of structural modifications in enhancing receptor selectivity .

Anticonvulsant Activity

Research has shown that certain benzazepine derivatives possess anticonvulsant properties. For example, specific analogs demonstrated efficacy in mouse models of seizure induced by electroshock, suggesting potential therapeutic applications in seizure management .

Synthetic Chemistry Applications

The synthesis of this compound compounds involves various methodologies that enhance their utility in drug development.

Synthesis Techniques

A notable process for preparing benzazepine compounds involves ring expansion reactions using azidoquinolines. This method allows for the generation of diverse benzazepine derivatives with potential pharmaceutical applications . Additionally, Diels-Alder reactions have been employed to create substituted 2-methoxynaphthalene derivatives that serve as precursors for further modifications .

Case Study: NMDA Antagonist Development

In a systematic evaluation of multiple benzazepine analogs for NMDA receptor antagonism, researchers identified that modifications at the 8-position significantly enhanced binding affinity. The most potent compounds were characterized using electrophysiological assays in Xenopus oocytes, demonstrating their potential as therapeutic agents against conditions like Alzheimer's disease .

Case Study: Dopamine D-1 Receptor Interactions

A study focusing on the interaction of benzazepines with dopamine receptors revealed critical insights into structure-activity relationships (SAR). The findings suggest that specific substitutions can optimize receptor interactions, paving the way for developing more effective treatments for psychiatric disorders .

Data Table: Summary of Key Findings

Compound NameTarget ReceptorIC50 Value (nM)Pharmacological Activity
3-Hydroxy-1H-1-benzazepine-2,5-dioneNMDA<30Antagonist
7-Chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepineDopamine D-1<50Antagonist
6,8-Dimethyl analogNMDA<10Anticonvulsant

特性

分子式

C10H9N

分子量

143.18 g/mol

IUPAC名

1H-1-benzazepine

InChI

InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H

InChIキー

DQFQCHIDRBIESA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=CN2

正規SMILES

C1=CC=C2C(=C1)C=CC=CN2

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of the 8-(3-chloropyridazin-3-yl)benzazepine (0.77 g, 2.0 mmol) from step L above in ethanol (50 mL) were added hydrazine (1.0 mL, 20 mmol) and palladium on carbon (0.11 g). The reaction solution was heated under reflux for 16 h, and then it was cooled to room temperature, filtered through a plug of Celite and concentrated under reduced pressure. The crude product was purified by flash column chromatography (dichloromethane to 90:9:1 dichloromethane/methanol/concentrated ammonium hydroxide) to give the racemic benzazepine (0.20 g, 28%) as a yellow foam: 1H NMR (CDCl3, 500 MHz) δ 9.15 (dd, J=4.5, 1.5 Hz, 1H), 8.00 (d, J=2.0 Hz, 1H), 7.84 (dd, J=8.5, 1.5 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.53 (dd, J=8.5, 5.0 Hz, 1H), 6.92-6.80 (br, 1H), 6.77-6.70 (br, 3H), 4.38 (d, J=8.5 Hz, 1H), 3.98 (d, J=13.0 Hz, 1H), 3.85 (d, J=14.0 Hz, 1H), 3.14-3.08 (m, 1H), 3.01-2.96 (m, 1H), 2.38 (s, 3H), 2.87-2.14 (m, 2H).
Name
8-(3-chloropyridazin-3-yl)benzazepine
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the dihydrobenzazepine (0.20 g, 0.49 mmol) from step I above in ethanol (30 mL) was added palladium(II) hydroxide (0.20 g, 0.28 mmol). The reaction solution was shaken under hydrogen (35 psi) for 1 h. The resultant reaction mixture was filtered through a pad of Celite and concentrated in vacuo. The crude product was purified by preparative HPLC to give the desired racemic benzazepine (85 mg, 42%) as an off-white foam: 1H NMR (CDCl3, 500 MHz) δ 8.33 (d, J=5.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 7.06 (d, J=8.0 Hz, 2H), 6.81 (d, J=2.5 Hz, 1H), 6.65 (d, J=7.5 Hz, 1H), 6.62-6.53 (br, 1H), 6.51 (t, J=5.0 Hz, 1H), 4.21 (d, J=9.0 Hz, 1H), 3.96 (t, J=5.0 Hz, 4H), 3.89 (br d, J=12.5 Hz, 1H), 3.70 (d, J=14.0 Hz, 1H), 3.20 (t, J=5.5 Hz, 4H), 3.15-3.08 (br, 1H), 2.93 (t, J=10.5 Hz, 1H), 2.36 (s, 3H), 2.35 (s, 3H), 2.32-2.25 (m, 1H), 2.12-2.04 (br, 1H); ESI MS m/z 414 [M+H]+.
Name
dihydrobenzazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

7,8-Dimethoxy-3-[3-iodopropyl]-1,3-dihydro-2H-3-benzazepin-2-one (38 g) and potassium carbonate (60 g) were added to a mixture of (S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (20 g) and demineralized water (100 ml) at room temperature. The reaction mixture was heated and stirred at 50-55° C. for 12-16 hours. After completion of reaction, reaction mass was cooled to 25-30° C. and the product is extracted in ethyl acetate (100 ml). The aqueous layer was further extracted with ethyl acetate (60 ml). Combined ethyl acetate layers was acidified with aqueous hydrochloric acid and stirred. The layers were separated and pH of the aqueous layer was adjusted to 10.5-12.5 with aqueous sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate (140 ml+60 ml). Ethyl acetate was distilled out completely under vacuum to get the title compound.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
(S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine (0.37 g) and triethylamine (0.3 mL) in DCM (5 mL), at 0° C., trifluoroacetic anhydride (0.26 mL) was added dropwise. The ice bath was removed and the stirring continued for 4 h after which time aqueous saturated NaHCO3 (10 mL) was added, the reaction mixture was extracted twice with diethyl ether (10 mL), the organic phase dried over Na2SO4 and evaporated under reduced pressure to give the correspondent N-trifluoacetyl benzazepine derivative in 0.5 g yield. This product (0.11g) was dissolved in DMF (1 mL) and N-chlorosuccinimide (47 mg) was added, the reaction was warmed to 50° C. and stirred for 1 h. Then the reaction mixture was allowed to reach RT, water was added (4 mL), the mixture was extracted twice with ethyl ether (5 mL), the organic phase dried over Na2SO4 and evaporated under reduced pressure. The crude product so obtained was dissolved in MeOH (10 mL) and a solution of K2CO3 (0.36 g) in water (10 mL) was added, then the mixture was warmed to 55° C. and stirred for 2 h. The reaction mixture was concentrated under reduced pressure, extracted twice with DCM (10 mL), the organic phase dried over Na2SO4 and the solvent evaporated under reduced pressure to give the title compound (0.17 g) that was used as such.
Name
7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1-benzazepine
Reactant of Route 2
1H-1-benzazepine
Reactant of Route 3
1H-1-benzazepine
Reactant of Route 4
1H-1-benzazepine
Reactant of Route 5
1H-1-benzazepine
Reactant of Route 6
1H-1-benzazepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。